molecular formula C9H8O4 B12855928 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B12855928
M. Wt: 180.16 g/mol
InChI Key: NTBSWACRSMKRRB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a hydroxyphenyl derivative of pyruvic acid that serves as a valuable building block in organic synthesis and biochemical research. This compound features a 2-hydroxy-substituted phenyl ring attached to the 2-oxopropanoic acid (pyruvate) backbone, making it a compound of interest for studying metabolic pathways and enzyme activities related to phenylpyruvate derivatives. Potential research applications include its use as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel active compounds. Researchers also utilize analogous structures, such as 3-(3-Hydroxyphenyl)-2-oxopropanoic acid, in various biochemical studies . As a specialty chemical, it is essential for probing structure-activity relationships and metabolic transformations. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Please note that specific details regarding this compound's mechanism of action, confirmed research applications, and spectroscopic data require further experimental verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBSWACRSMKRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Approaches for 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

The chemical synthesis of this compound can be designed based on well-known organic reactions. The primary challenge lies in the selective functionalization of the starting materials to introduce the α-keto acid moiety attached to the 2-hydroxyphenyl group.

Multi-step synthetic routes are often necessary to construct complex organic molecules from simpler starting materials. savemyexams.comsavemyexams.com For this compound, a plausible route could start from 2-hydroxybenzaldehyde. A general strategy might involve the following transformations:

Chain Extension: The aldehyde group of 2-hydroxybenzaldehyde can be converted to a three-carbon chain. This could be achieved through various condensation reactions.

Introduction of the Carboxylic Acid and Ketone Functionalities: Subsequent steps would focus on the oxidation of the side chain to generate the α-keto acid.

A potential, though not explicitly documented, multi-step synthesis could involve a Perkin or a related condensation reaction with an appropriate acyl glycine (B1666218) derivative, followed by hydrolysis and oxidative cleavage. Another approach could be a variation of the Reformatsky reaction, which has been used for the synthesis of related β-hydroxy acids. nih.gov

A generalized synthetic scheme for a related compound, 3-aryl-2-hydroxy propanoic acid, involves the reduction of a keto group, etherification, and subsequent debenzylation, which highlights the multi-step nature of such syntheses. google.com

The choice of precursors and reaction conditions is crucial for a successful synthesis.

Precursors: A common precursor for the synthesis of 3-(hydroxyphenyl)propanoic acid derivatives is the corresponding hydroxybenzaldehyde. For instance, 3-hydroxybenzaldehyde (B18108) is a key starting material for the synthesis of 3-(3-hydroxyphenyl)-3-hydroxypropionic acid. nih.gov For the target compound, 2-hydroxybenzaldehyde would be the logical starting precursor. Other potential precursors could include derivatives of 2-hydroxyphenylacetic acid or 2-hydroxytoluene, which would require different synthetic strategies to elaborate the α-keto acid side chain.

Reaction Conditions: The reaction conditions must be carefully controlled to achieve the desired transformations and to avoid unwanted side reactions, such as polymerization or reactions involving the phenolic hydroxyl group.

Protection of the Hydroxyl Group: The phenolic hydroxyl group is reactive and may need to be protected during certain synthetic steps. Common protecting groups for phenols include benzyl (B1604629) or silyl (B83357) ethers. However, some syntheses aim for a "protection-free" approach to improve efficiency. nih.gov

Reformatsky Reaction: A modified Reformatsky reaction using indium and sonication has been shown to be effective for the synthesis of a related β-hydroxy acid without the need for protecting the hydroxyl group. nih.gov This reaction typically involves an α-halo ester (e.g., ethyl bromoacetate) and a carbonyl compound (e.g., 3-hydroxybenzaldehyde) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Oxidation: The final step to form the α-keto acid would involve the oxidation of a secondary alcohol precursor. Various oxidizing agents can be employed, such as potassium permanganate (B83412) or Swern oxidation conditions. The choice of oxidant would depend on the specific substrate and the need for chemoselectivity.

A representative set of reaction conditions for a multi-step synthesis of a related compound is presented in the table below.

StepReagents and ConditionsPurpose
1Benzyl chloride, K₂CO₃, EtOH, 70 °CProtection of the hydroxyl group
2Zn, ethyl bromoacetate, benzene (B151609), 80 °CReformatsky reaction to form a β-hydroxy ester
3NaOH (2 N)/MeOH, then HCl (2 N)Saponification of the ester
4Pd-C/ H₂, MeOHDeprotection of the hydroxyl group

Table based on a synthetic route for a similar compound. nih.gov

Stereoselective Synthesis Strategies (if applicable)

For this compound, the carbon at the 2-position of the propanoic acid chain is not a stereocenter. However, if the keto group were to be reduced to a hydroxyl group, creating 3-(2-hydroxyphenyl)-2-hydroxypropanoic acid, the C2-carbon would become chiral. In such cases, stereoselective synthesis would be important.

For structurally related chiral molecules, such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, Evans chemistry has been successfully employed. nih.govresearchgate.net This method utilizes chiral oxazolidinones as auxiliaries to direct the stereochemical outcome of aldol (B89426) reactions. nih.gov

The general steps in such a stereoselective synthesis involve:

Aldol Reaction: An aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone auxiliary. nih.gov

Diastereomer Separation: The resulting diastereomers can often be separated by silica (B1680970) gel chromatography. nih.gov

Auxiliary Cleavage: The chiral auxiliary is then removed to yield the desired enantiomerically enriched product.

While not directly applicable to the achiral target compound, these strategies are highly relevant for the synthesis of its chiral derivatives.

Isolation and Purification Techniques Post-Synthesis

Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts.

Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction medium. For acidic compounds like this compound, the pH of the aqueous phase can be adjusted to facilitate extraction into an organic solvent. For instance, after quenching a reaction with an aqueous solution, the product can be extracted with a solvent like ethyl acetate. nih.gov The pH is often adjusted to be acidic (e.g., pH 3-4 with HCl) to ensure the carboxylic acid is in its protonated, less polar form, making it more soluble in the organic phase. google.com

Chromatography: Column chromatography is a powerful technique for purifying organic compounds.

Silica Gel Chromatography: This is widely used to separate compounds based on their polarity. A solvent system, such as a mixture of petroleum ether and acetone, can be used to elute the compounds from the column. google.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. Reverse-phase HPLC with a C18 column and a mobile phase of methanol (B129727) and water is a common setup. chemrxiv.org

Crystallization: If the final product is a solid, crystallization from a suitable solvent can be an effective purification method. The melting point of the purified compound can be used as an indicator of its purity. chemicalbook.com

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Chemical Reactivity and Derivative Formation

Oxidative and Reductive Transformations of the α-Keto Acid Moiety

The α-keto acid group is a primary site of reactivity, susceptible to both oxidative and reductive transformations.

Oxidative Reactions: A key reaction of α-keto acids is oxidative decarboxylation, where the carboxylic acid group is removed as carbon dioxide, and the adjacent keto group is oxidized. This transformation is often facilitated by enzyme complexes, such as the branched-chain α-keto acid dehydrogenase complex (BCKDC), which catalyzes the oxidative decarboxylation of various α-keto acids. wikipedia.org The process typically involves cofactors like thiamine pyrophosphate (TPP) and results in the formation of an acyl-CoA derivative. wikipedia.org Non-enzymatic methods, such as photo-oxidative decarboxylation, can also achieve this, proceeding through per-acid intermediates. le.ac.uk In the context of 3-(2-hydroxyphenyl)-2-oxopropanoic acid, oxidative decarboxylation would lead to the formation of 2-hydroxyphenylacetic acid derivatives.

Reductive Reactions: The ketone carbonyl group of the α-keto acid moiety can be readily reduced to a secondary alcohol, yielding 3-(2-hydroxyphenyl)-2-hydroxypropanoic acid. This transformation is of significant interest in biological systems and synthetic chemistry. Enzymes belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase family catalyze the reversible reduction of 2-ketoacids into D-2-hydroxyacids, utilizing NADH or NADPH as a coenzyme. nih.govnih.gov For instance, hydroxyphenylpyruvate reductases (HPPR) are known to catalyze the reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid. nih.gov Similar enzymatic systems can be expected to act on the 2-hydroxy isomer. Non-enzymatic reduction can also be achieved using standard chemical reducing agents.

TransformationReagents/ConditionsProduct Type
Oxidative Decarboxylation Enzyme complexes (e.g., BCKDC), Photo-oxidation2-Hydroxyphenylacetic acid derivatives
Reduction of Keto Group NADH, NADPH, Chemical reducing agents3-(2-Hydroxyphenyl)-2-hydroxypropanoic acid

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts properties characteristic of phenols, allowing for reactions such as etherification and sulfation.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This modification can be used to introduce a variety of alkyl or aryl groups, altering the molecule's solubility and biological activity.

Sulfation: The phenolic group can undergo sulfation, a common metabolic reaction, to form a sulfate ester. nih.govnih.gov This can be achieved chemically using sulfating agents like sulfur trioxide pyridine complex or chemoenzymatically with sulfotransferases. nih.govmdpi.comresearchgate.net Studies on related phenolic acids have shown that the position of the hydroxyl group can influence reactivity; for example, 2-hydroxyphenylacetic acid was found to be unreactive towards sulfation with SO₃·pyridine, potentially due to steric hindrance from the adjacent carboxylic acid side chain. nih.gov

ReactionReagentsFunctional Group Formed
Etherification Alkyl halide, BaseEther (-OR)
Sulfation SO₃ complexes, SulfotransferasesSulfate ester (-OSO₃H)

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group undergoes reactions typical of this functional class, most notably esterification and decarboxylation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group can be converted into an ester. This reaction, known as Fischer esterification, is an equilibrium process. youtube.comyoutube.comyoutube.com The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Esterification of the carboxylic acid group in this compound can be performed selectively, as processes have been developed for the esterification of phenolic carboxylic acids without the simultaneous etherification of the phenolic hydroxyl group. google.comgoogle.com

Decarboxylation: While oxidative decarboxylation involves the α-keto group as described earlier, non-oxidative decarboxylation of the carboxylic acid can also occur, particularly under heating. wikipedia.orgacs.org For α-keto acids, this reaction can be complex. For instance, pyruvic acid can be decarboxylated with warm dilute sulfuric acid to yield an aldehyde (acetaldehyde). stackexchange.com

ReactionReagents/ConditionsProduct Type
Esterification Alcohol, Acid catalystEster
Decarboxylation Heat, AcidAldehyde

Synthesis of Novel Derivatives and Analogs

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a variety of derivatives and analogs, including pharmacologically important molecules and heterocyclic compounds.

Synthesis of 3-Aryl-2-hydroxypropanoic Acid Derivatives: The reduction of the keto group in hydroxyphenyl-2-oxopropanoic acids is a key step in the synthesis of optically active 3-aryl-2-hydroxy propanoic acid derivatives. google.com These compounds are versatile chiral building blocks for many pharmaceutically important compounds. google.comgoogle.com

Synthesis of Heterocyclic Compounds: Pyruvic acids are known to be valuable precursors in heterocyclization reactions. researchgate.net They can react with various nitrogen-containing nucleophiles, such as aminoazoles, to form a diverse range of heterocyclic structures, including pyridines and pyrimidines. researchgate.net This reactivity opens pathways to novel, complex molecules with potential biological activities.

Modification of the Propanoic Acid Chain: The propanoic acid backbone can be modified to create a wide array of analogs. For example, derivatives of aryl propionic acid have been synthesized and explored for various pharmacological activities. orientjchem.orghumanjournals.com Synthetic strategies often involve multi-step processes to introduce different functional groups and build molecular complexity. rsc.org

Derivative ClassSynthetic PrecursorKey Reaction Type
3-Aryl-2-hydroxypropanoic acids 3-(Hydroxyphenyl)-2-oxopropanoic acidReduction
Heterocycles (e.g., Pyridines) Pyruvic acidsHeterocyclization
Aryl Propionic Acid Analogs Aryl propionic acidsMulti-step functional group modification

Biochemical Pathways and Enzymatic Interactions

Investigation of Potential Roles in Metabolic Networks

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is an aromatic organic compound whose direct and extensive role in central metabolic networks is not as well-documented as its structural isomers, such as 4-hydroxyphenylpyruvic acid. However, based on the metabolism of analogous phenylpropanoid compounds, its potential roles can be inferred. It is recognized as a xenobiotic metabolite in various organisms, including bacteria, fungi, and humans, indicating its interaction with metabolic and detoxification pathways. ebi.ac.uknih.govhmdb.ca

The integration of such compounds into central metabolism often occurs through peripheral catabolic pathways that convert complex aromatic structures into common intermediates of the Krebs cycle. For instance, the degradation pathway for a similar compound, 3-(3-hydroxyphenyl)propionic acid (3HPP) in Escherichia coli, channels the carbon skeleton into intermediates like succinic acid, pyruvic acid, and acetyl-CoA, which directly enter the Krebs cycle. researchgate.net This suggests that this compound, upon enzymatic modification, could potentially be funneled into similar central metabolic routes. Metabolic networks are characterized by the presence of highly connected "hub" metabolites; while this specific compound is not a known hub, its degradation products can merge into the pathways of major hubs like acetyl-CoA. researchgate.netplos.org

The compound's presence as a metabolite of other xenobiotics, such as the environmental pollutant fluorene, further positions it within detoxification and biodegradation networks. researchgate.net In the degradation of fluorene by Arthrobacter sp., 3-(2-hydroxyphenyl)propionate is formed, which could be a direct precursor to this compound through oxidation. researchgate.net

Substrate Specificity in Enzyme-Catalyzed Reactions

The enzymatic reactions involving this compound are not extensively characterized. However, the substrate specificity of enzymes acting on analogous compounds provides significant insight.

A key class of enzymes relevant to this compound are the dioxygenases. For example, 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (the para-isomer) to homogentisate. nih.govwikipedia.org This is a complex reaction involving aromatic hydroxylation, decarboxylation, and substituent migration. nih.gov HPPD is a critical enzyme in the catabolism of tyrosine in most aerobic organisms. nih.govwikipedia.org While HPPD is specific for the 4-hydroxy isomer, its mechanism highlights a common enzymatic strategy for processing phenylpyruvic acid derivatives.

In bacterial catabolic pathways, other enzymes show specificity for related structures. The degradation of 3HPP in E. coli is initiated by 3HPP monooxygenase (MhpA), which hydroxylates the aromatic ring. researchgate.net The resulting 2,3-dihydroxyphenylpropionate is then a substrate for an extradiol dioxygenase, MhpB, which cleaves the aromatic ring. researchgate.net The specificity of these enzymes is crucial for channeling the substrate into the subsequent degradation steps. The MhpA hydroxylase specifically acts on 3HPP, demonstrating how enzymes can differentiate between closely related aromatic compounds. researchgate.net

Table 1: Enzymes Involved in the Metabolism of Phenylpropanoic and Phenylpyruvic Acid Derivatives
EnzymeSubstrate(s)Reaction CatalyzedOrganism/Pathway Example
4-Hydroxyphenylpyruvate dioxygenase (HPPD)4-HydroxyphenylpyruvateConversion to homogentisateTyrosine catabolism (various organisms) nih.govwikipedia.org
MhpA (3HPP monooxygenase)3-(3-Hydroxyphenyl)propionic acid (3HPP)Hydroxylation to 2,3-dihydroxyphenylpropionate3HPP degradation (E. coli) researchgate.net
MhpB (DHPP 1,2 dioxygenase)2,3-Dihydroxyphenylpropionate (DHPP)Extradiol ring cleavage3HPP degradation (E. coli) researchgate.net
Tyrosine aminotransferaseTyrosine, α-ketoglutarateConversion to 4-HydroxyphenylpyruvateTyrosine catabolism (various organisms) wikipedia.org

Intermediary Compound Status in Biosynthetic Pathways (analogous to related compounds)

While this compound is not a widely recognized intermediate in primary biosynthetic pathways, its structural analog, 4-Hydroxyphenylpyruvic acid (4-HPPA), holds a critical status as an intermediary compound. wikipedia.orgrupahealth.com 4-HPPA is a key metabolite in the catabolic pathway of the amino acid tyrosine. umaryland.edunih.gov The pathway begins with the conversion of tyrosine to 4-HPPA, a reaction catalyzed by the enzyme tyrosine aminotransferase. wikipedia.orgfoodb.ca

Subsequently, 4-HPPA is converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase. umaryland.edu The pathway continues until the carbon skeleton is ultimately broken down into fumaric acid and acetoacetate, which can then enter the Krebs cycle for energy production. rupahealth.com

Beyond its role in catabolism, 4-HPPA serves as a branching point for anabolic pathways in plants and other organisms. wikipedia.org Homogentisic acid, derived from 4-HPPA, is an essential precursor for the biosynthesis of vital molecules such as plastoquinone and tocopherol (Vitamin E). wikipedia.orgrupahealth.com This dual role in both breaking down amino acids for energy and providing building blocks for essential cofactors underscores the importance of phenylpyruvic acid derivatives as metabolic intermediates. wikipedia.orgrupahealth.com Given these well-established roles for the 4-hydroxy isomer, it is plausible that this compound could function as an intermediate in specialized or xenobiotic metabolic pathways, such as the degradation of coumarin or other phenolic compounds. ebi.ac.uk

Catabolic Degradation Mechanisms

The specific catabolic pathway for this compound is not well-defined. However, the degradation of the closely related compound 3-(3-hydroxyphenyl)propionic acid (3HPP) by Escherichia coli provides a detailed and analogous model for the microbial breakdown of such aromatic acids. researchgate.netnih.gov

The catabolism of 3HPP in E. coli proceeds via a meta-fission pathway:

Hydroxylation : The process is initiated by the enzyme 3HPP monooxygenase (MhpA), which hydroxylates the aromatic ring of 3HPP to produce 2,3-dihydroxyphenylpropionate (DHPP). researchgate.net

Ring Cleavage : The DHPP intermediate undergoes extradiol (meta) cleavage of its aromatic ring, catalyzed by 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB). This reaction opens the ring and forms 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA). researchgate.net

Hydrolysis and Further Degradation : The linear product, HKNDA, is then processed by a series of enzymes. MhpC, a hydrolase, cleaves HKNDA into succinic acid and 2-hydroxypenta-2,4-dienoic acid (HPDA). researchgate.net Succinic acid can directly enter the Krebs cycle. The HPDA molecule is further metabolized by a hydratase (MhpD), an aldolase (MhpE), and a dehydrogenase (MhpF) to yield pyruvic acid and acetyl-CoA, both of which are central metabolic intermediates. researchgate.net

This pathway demonstrates a common bacterial strategy for aromatc compound degradation, converting a complex molecule into fundamental metabolites for cellular energy and biosynthesis. Another potential degradation mechanism for a compound like this compound could involve decarboxylation. For instance, the related compound 3-(2-hydroxyphenyl)-3-oxopropionic acid has been shown to undergo decarboxylation to form 2'-hydroxyacetophenone in Sphingomonas sp. during the degradation of 2-hydroxydibenzofuran. asm.org

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic and phenolic acids, providing the necessary separation from complex sample matrices before detection and quantification.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, phenolic acids like 3-(2-Hydroxyphenyl)-2-oxopropanoic acid are generally non-volatile due to their polar functional groups (carboxyl and hydroxyl groups) colostate.edulibretexts.org. This high polarity can lead to poor peak shape and low detection limits if analyzed directly colostate.edu. Consequently, derivatization is a mandatory step to convert these polar compounds into less polar and more volatile derivatives suitable for GC analysis colostate.edulibretexts.org.

Common derivatization methods include silylation and alkylation colostate.edu. Silylation replaces active hydrogens in hydroxyl and carboxyl groups with a silyl (B83357) group, such as a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) libretexts.orgnih.govacs.org. Alkylation, particularly esterification, converts carboxylic acids into esters, which are more volatile colostate.edulibretexts.org. Following derivatization, the compounds can be effectively separated on a GC column, typically a capillary column with a polysiloxane-based stationary phase, and detected using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS) bohrium.comchula.ac.th.

Table 1: Example GC Parameters for Phenolic Acid Analysis

Parameter Typical Condition Purpose
Column Capillary, Polysiloxane-based (e.g., CP-Sil 8 CB-MS) nih.gov Provides separation of analytes.
Injector Temp. 280 °C nih.govacs.org Ensures rapid volatilization of the sample.
Carrier Gas Helium nih.gov or Nitrogen bohrium.com Transports the sample through the column.
Oven Program Temperature gradient (e.g., 70°C to 270°C) nih.gov Allows for the separation of compounds with different boiling points.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides detection and identification of separated compounds. |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids, as it can handle non-volatile and thermally labile compounds without the need for derivatization. shimadzu.comoiv.int Several LC modes can be employed for the separation of organic acids, including reversed-phase (RP), ion-exchange, and mixed-mode chromatography shimadzu.comlcms.cz.

Reversed-phase HPLC is the most common approach, typically utilizing a C18 stationary phase tandfonline.com. The separation is achieved using an aqueous mobile phase, often buffered to an acidic pH (e.g., with phosphoric acid or potassium dihydrogen phosphate) to ensure the organic acids are in their protonated, less polar form, which enhances their retention on the nonpolar stationary phase oiv.inttandfonline.comcore.ac.uk. Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, such as 210 nm, where the carboxyl group absorbs light oiv.intcore.ac.uk.

Table 2: Common HPLC Conditions for Organic Acid Separation

Parameter Typical Condition Rationale
Column Reversed-phase C18 (e.g., LiChrosorb RP-18) mjcce.org.mk Separates compounds based on hydrophobicity.
Mobile Phase Acidified aqueous buffer (e.g., 5 mM H₃PO₄, pH 2.1) mjcce.org.mk Suppresses ionization of acids for better retention.
Elution Isocratic core.ac.ukmjcce.org.mk or Gradient lcms.cz Isocratic uses a constant mobile phase composition; gradient changes over time for complex mixtures.
Flow Rate 0.5 - 1.0 mL/min core.ac.ukmjcce.org.mk Controls the speed of separation.

| Detector | UV-Vis Spectrophotometer (e.g., at 210 nm) oiv.intcore.ac.uk | Detects the carboxyl functional group common to organic acids. |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound. This technique combines the powerful separation capabilities of LC with the definitive identification and quantification power of MS/MS nih.gov. It is particularly advantageous for analyzing complex matrices where co-eluting compounds might interfere with other detectors waters.com.

In a typical LC-MS/MS setup, the analyte is first separated on an LC column. The eluent is then introduced into an ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. For organic acids, ESI is typically operated in negative ion mode to produce deprotonated molecules [M-H]⁻ nih.govekb.eg. The tandem mass spectrometer then allows for the selection of this specific parent ion, its fragmentation, and the detection of characteristic product ions, providing a high degree of certainty in identification and quantification, even at very low concentrations nih.gov.

Spectrometric Detection Methods (e.g., UV-Vis, Fluorescence)

Spectrometric methods are valuable for the direct quantification of phenolic compounds, often used both as standalone techniques and as detectors following chromatographic separation.

UV-Visible (UV-Vis) Spectroscopy : This technique is widely used for the quantification of phenolic compounds due to the ability of the phenolic ring to absorb UV light researchgate.netajpaonline.comnveo.org. The analysis is based on the Bouguer-Lambert-Beer law, which states that the absorbance of a substance is proportional to its concentration in a solution nih.gov. While simple, rapid, and cost-effective, UV-Vis spectrophotometry can be limited by its non-specificity, as many different phenolic compounds may absorb at similar wavelengths (typically around 280 nm) nih.govijset.in. Therefore, it is often used to determine the total phenolic content or as a detector in HPLC systems where individual compounds are first separated.

Fluorescence Spectroscopy : Fluorescence spectroscopy can be a highly sensitive method for the analysis of certain phenolic compounds horiba.com. Molecules with a suitable structure can absorb light at a specific excitation wavelength and then emit light at a longer wavelength. This emission can be measured and correlated to the compound's concentration researchgate.net. Fluorescence can offer greater selectivity than UV-Vis absorption because not all absorbing compounds fluoresce. It can be used as a rapid screening tool for total phenolic content in some samples and to create unique "fingerprints" of fluorescent components horiba.com.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the final analysis sare.orgacs.org.

Sample Preparation : For complex matrices, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed tandfonline.com. SPE is particularly effective for isolating phenolic and organic acids. It involves passing a liquid sample through a cartridge containing a solid adsorbent. For phenolic compounds in aqueous samples, a reversed-phase (e.g., C18) or an adsorbent resin (e.g., Amberlite XAD-2) cartridge can be used to retain the analytes while allowing polar interferences like sugars to pass through sare.orgacs.orgtandfonline.com. The retained compounds are then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample.

Derivatization : As mentioned for GC analysis, derivatization is essential to increase the volatility and thermal stability of polar analytes like this compound libretexts.org. The primary goal is to mask the active hydrogen atoms in hydroxyl and carboxyl groups colostate.edulibretexts.org.

Table 3: Common Derivatization Strategies for GC Analysis of Organic/Phenolic Acids

Method Reagent Example Target Functional Group(s) Resulting Derivative
Silylation BSTFA, MSTFA nih.govyoutube.com -OH (hydroxyl), -COOH (carboxyl) Trimethylsilyl (TMS) ester/ether youtube.com
Alkylation Methanol (B129727) with catalyst (e.g., BF₃) colostate.edu -COOH (carboxyl) Methyl ester colostate.edu
Acylation Acid anhydrides or acid halides libretexts.org -OH (hydroxyl), -NH₂ (amine) Acyl derivative libretexts.org

| Methoximation | Methoxyamine hydrochloride youtube.com | C=O (keto, aldehyde) | Oxime |

Methoximation is often performed prior to silylation to protect carbonyl groups, preventing tautomerization and the formation of multiple derivative peaks for a single compound youtube.com.

Method Validation and Analytical Performance Parameters

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be properly validated nih.govnih.gov. Method validation establishes key performance characteristics through experimental testing.

Key validation parameters include:

Linearity : This defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the resulting calibration curve core.ac.ukmjcce.org.mk.

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy tandfonline.comcore.ac.ukmjcce.org.mk.

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (short-term, same operator and equipment) and reproducibility (long-term, different operators, equipment, or labs) core.ac.ukbohrium.com.

Accuracy : This refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the spiked amount that is recovered by the method is calculated mjcce.org.mknih.govbohrium.com.

Selectivity (or Specificity) : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix shimadzu.com.

Table 4: Example Performance Parameters from Validated Methods for Organic Acids

Parameter Typical Value/Range Reference
Linearity (r²) ≥ 0.99 core.ac.uk
LOD 0.03 - 3.31 µg/mL (HPLC) bohrium.com
LOQ 0.10 - 11.03 µg/mL (HPLC) bohrium.com
Precision (RSD) < 5% core.ac.uk

| Accuracy (Recovery) | 82% - 110% | bohrium.com |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

No specific studies on the electronic structure or molecular orbital analysis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid were found in the public domain.

Conformational Analysis and Stability Predictions

There is no available research detailing the conformational analysis or stability predictions for different conformers of this compound.

Reaction Mechanism Elucidation via Computational Models

Computational studies elucidating the reaction mechanisms involving this compound have not been identified in the surveyed literature.

Spectroscopic Property Simulations and Validation

No publications were found that report on the simulation and validation of the spectroscopic properties (e.g., IR, NMR, UV-Vis) of this compound.

Research Applications and Utility in Chemical Sciences

Application as a Synthetic Building Block or Intermediate

3-(Aryl)-2-oxopropanoic acid derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A related compound, 3-(4-hydroxyphenyl)-2-oxopropanoic acid, serves as a key starting material for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives. google.com These derivatives are significant because they form the core structure of certain pharmacologically active compounds. For instance, they are crucial intermediates for synthesizing agonists of the peroxisome proliferator-activated receptor (PPAR), which are important in the development of treatments for type 2 diabetes. nih.gov

The synthetic utility of these oxopropanoic acids lies in their reactive keto-acid functionality, which allows for various chemical transformations. Processes have been developed to convert 3-(4-hydroxyphenyl)-2-oxopropanoic acid into optically active 3-aryl-2-alkoxy propanoic acid esters. nih.gov These transformations typically involve steps such as reduction of the keto group to a hydroxyl group, followed by other modifications like etherification and esterification to build the desired final product. google.com The use of compounds like 3-(2-Hydroxyphenyl)-2-oxopropanoic acid as a foundational block allows for the construction of complex chiral pharmacophores present in numerous pharmaceutically important molecules. nih.gov

Use in Investigating Biochemical Mechanisms (as a probe)

Hydroxyphenyl-2-oxopropanoic acids, also known as hydroxyphenylpyruvic acids, are utilized as chemical probes to investigate complex biochemical pathways and enzyme mechanisms. The isomers of this compound, particularly 3-(3-hydroxyphenyl)pyruvic acid and 3-(4-hydroxyphenyl)pyruvic acid (HPP), have been instrumental in studying the action of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov HPPD is a key enzyme in tyrosine metabolism that catalyzes the conversion of HPP into homogentisate. nih.gov

Researchers use these substrate analogs to elucidate the enzyme's reaction mechanism. For example, studies involving the oxygenation of 3-hydroxyphenylpyruvic acid were conducted to model the enzymatic process and identify potential intermediates. nih.gov Such experiments help to understand how the enzyme incorporates oxygen and rearranges the substrate's side chain. nih.govnih.gov It has been proposed that the α-keto carboxylic acid function is the initial site of oxygenation in the enzymatic reaction. nih.gov Furthermore, studies with artificial substrate analogues have highlighted the critical role of the hydroxyl group on the phenyl ring in the catalytic process. nih.gov By observing how the enzyme processes these molecular probes, scientists can map out catalytic steps and identify key amino acid residues in the enzyme's active site. nih.gov

Development of Analytical Standards and Reference Materials

Analytical standards are essential for ensuring the accuracy and reliability of chemical measurements in clinical testing, environmental analysis, and the food industry. cymitquimica.com Compounds like this compound, which may be endogenous metabolites, are often synthesized in high purity to serve as reference materials. sigmaaldrich.com These standards are critical for calibrating analytical instruments and validating methods used to detect and quantify the compound in biological or environmental samples. cymitquimica.com

The development of a reference material involves synthesizing the compound and rigorously purifying it to a known concentration, often certified as a Certified Reference Material (CRM). sigmaaldrich.com For instance, related compounds like 3-(3-Hydroxyphenyl)propionic acid are available as analytical standards with a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com These standards are used across a wide range of applications, including clinical toxicology, diagnostic testing, metabolomics, and pharmaceutical research. sigmaaldrich.com By providing a consistent and reliable reference point, these materials support high-quality research and industrial practices, enabling accurate and reproducible results. cymitquimica.com

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biochemical Roles

While aromatic α-keto acids are known intermediates in the metabolism of aromatic amino acids, their full range of biological activities remains largely uncharted. Future research will likely focus on identifying novel biochemical functions of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid beyond its established metabolic context.

One promising area of investigation is its potential role as a signaling molecule. Phenylpyruvic acid, a related compound, is a known biomarker for phenylketonuria (PKU), a metabolic disorder where high levels of phenylalanine and its metabolites can lead to neurological damage hmdb.cabritannica.com. Research into this compound could explore its potential involvement in cellular communication, stress responses, or as a regulator of enzymatic activity. For instance, some α-keto acids have been shown to possess siderophore activity, binding to iron and playing a role in microbial iron transport asm.org. Investigating whether this compound shares these properties could reveal new functions in microbial interactions and pathogenesis.

Furthermore, its role in broader metabolic networks warrants deeper exploration. Phenylalanine and its metabolites, including phenylpyruvic acid, can interfere with the metabolism of other substances, such as ketone bodies and neurotransmitters nih.gov. Future studies could examine how this compound influences interconnected metabolic pathways, potentially uncovering new regulatory nodes and therapeutic targets.

Advanced Synthetic Strategies for Complex Architectures

The development of novel and efficient synthetic methodologies is crucial for producing this compound and its derivatives for research purposes. While conventional methods for synthesizing α-keto acids exist, they often face challenges related to yield, scalability, and environmental impact mdpi.com. Future synthetic strategies will likely focus on greener and more versatile approaches.

Recent advancements in catalysis offer promising avenues. For example, novel approaches utilizing synthons like 1,4-diacetylpiperazine-2,5-dione have shown versatility for both aliphatic and aromatic substrates with excellent carbon economy ucd.ie. Other modern synthetic routes include the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and metal-catalyzed bicarbonylation mdpi.comorganic-chemistry.org. The application and refinement of these techniques for the specific synthesis of this compound could lead to more efficient and sustainable production.

Moreover, the development of synthetic routes to create more complex molecular architectures based on the this compound scaffold is a key future direction. This could involve creating libraries of derivatives to probe structure-activity relationships. Methodologies like the copper-catalyzed boracarboxylation followed by Suzuki-Miyaura cross-coupling, which has been used for 2,3-diarylpropionic acids, could be adapted to create novel analogs with potential applications in materials science and pharmacology researchgate.net.

Synthetic Method Description Potential Advantages
Oxidation of α-hydroxy acidsCatalytic oxidation or dehydrogenation of the corresponding α-hydroxy acid.Aligns with green chemistry principles, potential for high selectivity.
Friedel-Crafts AcylationAcylation of aromatic hydrocarbons with reagents like ethyl oxalyl chloride.Established method for creating aryl α-keto esters.
Metal-Catalyzed BicarbonylationIntroduction of two carbonyl groups using metal catalysts.Can offer novel pathways to α-keto acid structures.
Electrochemical SynthesisAnodic oxidation of aryl methyl ketones.Sustainable, atom-economical, and environmentally compatible. mdpi.com

High-Throughput Screening in Mechanistic Studies

High-throughput screening (HTS) is a powerful tool in drug discovery and mechanistic biology, allowing for the rapid testing of large numbers of compounds for biological activity bellbrooklabs.com. Applying HTS to this compound and its derivatives could accelerate the discovery of their biological targets and mechanisms of action.

Enzymes are common targets for HTS campaigns researchgate.netnih.govbath.ac.uk. Future research could involve screening libraries of compounds, including derivatives of this compound, against panels of enzymes to identify potential inhibitors or activators. Given that the α-keto amide moiety is considered a privileged motif in medicinal chemistry due to its ability to interact with enzyme active sites, this approach holds significant promise nih.gov. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is a critical next step after identifying a hit, and high-throughput methods for determining this are also emerging bellbrooklabs.comnih.gov.

HTS can also be employed to elucidate the compound's effect on cellular pathways. By using cell-based assays with reporter genes or phenotypic readouts, researchers can screen for compounds that modulate specific biological processes. This could reveal unexpected therapeutic applications or toxicological profiles for this compound and its analogs.

HTS Application Area Objective Example Approach
Enzyme InhibitionIdentify enzymes whose activity is modulated by the compound.Screening against a panel of kinases, proteases, or phosphatases using fluorescence-based assays. researchgate.netnih.govbath.ac.uk
Cellular Pathway AnalysisDetermine the effect of the compound on biological pathways.Using reporter gene assays to measure the activation or inhibition of specific signaling pathways.
Target IdentificationDiscover the molecular targets of the compound.Affinity-based screening methods to identify binding partners from cell lysates.

Integration with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating multiple data types, such as transcriptomics, proteomics, and metabolomics nih.gov. Integrating the study of this compound into a systems biology framework will provide a more holistic understanding of its role in health and disease.

Metabolomics, the large-scale study of small molecules, is a cornerstone of systems biology univ-tours.frtechnologynetworks.com. By measuring the levels of this compound along with a comprehensive panel of other metabolites under different conditions (e.g., disease states, environmental stress), researchers can identify correlations and build metabolic network models. This can help to place the compound within the broader context of cellular metabolism and physiology.

Combining metabolomic data with transcriptomic data (the study of gene expression) is a particularly powerful approach. This integrated analysis can reveal how changes in gene expression influence metabolic pathways, including those involving phenylpropanoids researchgate.netoup.comfrontiersin.orgnih.gov. For example, by correlating the expression of genes encoding metabolic enzymes with the abundance of this compound, it may be possible to identify the specific enzymes responsible for its synthesis and degradation. This approach can help to connect genes to metabolites and elucidate the regulation of metabolic pathways nih.govacs.org.

Future research in this area will likely involve sophisticated data analysis and computational modeling to interpret the large datasets generated by these "omics" technologies. This will be essential for building predictive models of metabolic behavior and for identifying key control points within the network that could be targeted for therapeutic intervention.

Omics Technology Contribution to Systems Biology Application to this compound
MetabolomicsProvides a snapshot of the physiological state of a cell or organism. univ-tours.frtechnologynetworks.comQuantifying its levels in various biological samples to identify correlations with disease or environmental conditions.
TranscriptomicsMeasures the expression levels of all genes.Identifying genes whose expression correlates with the abundance of the compound, suggesting a functional link.
ProteomicsMeasures the abundance and modifications of proteins.Identifying enzymes that directly interact with or metabolize the compound.
Integrated AnalysisCombines multiple omics datasets to build comprehensive models of biological systems. researchgate.netoup.comfrontiersin.orgnih.govCreating network models that show how the metabolism of the compound is regulated and how it impacts other cellular processes.

Q & A

Q. Basic Research Focus

  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Characteristic fragments include m/z 267 (M⁺-TMS) and 179 (hydroxyphenyl moiety) .
  • LC-MS/MS : Electrospray ionization (ESI⁻) with a C18 column (mobile phase: 0.1% formic acid/acetonitrile). Key transitions: m/z 179 → 135 (decarboxylation) and 107 (ring cleavage) .
  • NMR : ¹H NMR shows a doublet at δ 7.8 ppm (α-keto proton) and aromatic protons at δ 6.6–7.3 ppm .

Does this compound participate in plant hormone regulation pathways?

Advanced Research Focus
While not directly a hormone, structural analogs like indole-3-pyruvic acid (3-(3-indolyl)-2-oxopropanoic acid) are precursors to auxins (e.g., indole-3-acetic acid). Proposed mechanisms include:

  • Decarboxylation : Mediated by pyridoxal phosphate-dependent enzymes to form active auxins.
  • Redox modulation : The α-keto group may interact with reactive oxygen species (ROS), influencing stress response pathways.
    Experimental Design: Use isotopic labeling (¹³C at C-2) to trace metabolic flux in Arabidopsis mutants .

How do microbial consortia metabolize this compound in contaminated environments?

Advanced Research Focus
In bioremediation, Pseudomonas and Rhodococcus strains utilize this compound via:

  • Co-metabolism : Requires carbon sources (e.g., glucose) to induce enzyme expression (e.g., catechol 1,2-dioxygenase).
  • Kinetic analysis : Measure substrate depletion rates using HPLC and model via Michaelis-Menten kinetics (e.g., Kₐ ~ 0.5 mM).
    Data Contradiction Note: Some studies report incomplete degradation under anaerobic conditions, suggesting pathway bottlenecks requiring proteomic validation .

What role does this compound play in secondary metabolite biosynthesis?

Advanced Research Focus
In Streptomyces spp., it serves as a precursor for nonribosomal peptides:

  • Enzymatic modification : MppR catalyzes guanidinylation of the α-keto group to form enduracididine, a rare amino acid in antibiotics like mannopeptimycins.
  • Gene knockout studies : Deletion of mppR abolishes enduracididine production, confirmed via MALDI-TOF MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.